2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
Description
Properties
IUPAC Name |
4-(3-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-12(2)23-9-5-8-18-15(17(21)22)11-16(20)19-14-7-4-6-13(3)10-14/h4,6-7,10,12,15,18H,5,8-9,11H2,1-3H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMADDKGXYZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The isopropoxypropyl group in the target compound introduces greater lipophilicity compared to the hydroxypropyl group in or the carboxymethyl sulfanyl group in . This may enhance membrane permeability but reduce aqueous solubility. The m-tolylamino group (meta-methylphenyl) offers moderate steric bulk and electron-donating effects, contrasting with the pyridin-3-ylamino group in , which introduces polarity via the nitrogen heterocycle.
Biological Activity Trends: Compounds with carboxymethyl sulfanyl substituents (e.g., ) exhibit antiproliferative activity, possibly due to reactive thiol groups or interference with cellular redox systems. The absence of such groups in the target compound suggests divergent mechanisms.
Functional Group Modifications and Pharmacokinetic Implications
- Amino Side Chains: The 3-isopropoxypropyl group (target compound) balances lipophilicity and metabolic stability better than 3-hydroxypropyl (), which may undergo faster oxidation or conjugation.
- Aryl Substituents: m-Tolylamino vs. pyridin-3-ylamino (): The former is more lipophilic, while the latter’s basic nitrogen may enable hydrogen bonding or protonation at physiological pH.
Q & A
Basic: What are the standard synthetic routes for 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 3-isopropoxypropylamine with m-toluidine under inert conditions (e.g., nitrogen atmosphere) to form an intermediate.
- Step 2: Oxidation of the intermediate using agents like potassium permanganate in acidic media to introduce the ketone group.
- Step 3: Carboxylic acid formation via hydrolysis or controlled oxidation.
Optimization Tips: - Use ethanol or methanol as solvents to enhance solubility and reaction efficiency.
- Monitor reaction progress via TLC (Thin-Layer Chromatography) to ensure intermediate purity .
- Industrial-scale synthesis may employ continuous flow reactors for consistent product quality .
Basic: How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the presence of the isopropoxypropyl and m-tolylamino groups.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a methanol/water gradient to assess purity (>97% recommended).
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 329.36) .
Advanced: How to design experiments to evaluate the compound’s antitumor activity, including controls and statistical validation?
Methodological Answer:
- Cell Lines: Use MCF-7 (breast cancer) or HeLa cells, with IC50 determination via MTT assays. Include non-cancerous cell lines (e.g., HEK293) as negative controls.
- Dosage Range: Test concentrations from 1–100 µM, with triplicate technical replicates.
- Statistical Analysis: Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare viability reduction against controls.
- Mechanistic Probes: Combine with caspase-3/7 assays to confirm apoptosis induction .
Advanced: How can researchers address discrepancies in reported bioactivity data (e.g., conflicting IC50 values) across studies?
Methodological Answer:
- Purity Verification: Re-analyze compound batches via HPLC to rule out impurities (e.g., residual solvents or byproducts).
- Assay Variability: Standardize protocols (e.g., incubation time, serum concentration in media) to minimize inter-lab variability.
- Structural Confirmation: Compare NMR data with literature to ensure correct stereochemistry and functional group integrity .
Advanced: What strategies are effective for modifying the compound’s structure to enhance solubility or target specificity?
Methodological Answer:
- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or carboxylate) via nucleophilic substitution at the isopropoxypropyl chain.
- Target Specificity: Replace the m-tolylamino group with bioisosteres (e.g., pyridyl or morpholinopropyl groups) to modulate receptor binding.
- Prodrug Design: Esterify the carboxylic acid to improve membrane permeability, with in situ hydrolysis restoring activity .
Advanced: How to conduct comparative studies with structural analogs to identify critical pharmacophores?
Methodological Answer:
- Analog Selection: Compare derivatives with variations in substituents (e.g., p-tolyl vs. m-tolyl, isopropoxypropyl vs. morpholinopropyl).
- SAR Analysis: Correlate structural changes with bioactivity data (e.g., IC50, logP) using QSAR (Quantitative Structure-Activity Relationship) models.
- Crystallography: Resolve X-ray structures of analogs bound to target enzymes (e.g., kinases) to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
